molecular formula C13H19NO3S B5428049 6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid

6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid

Cat. No. B5428049
M. Wt: 269.36 g/mol
InChI Key: VMKNESKLNPJRRV-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of hexanoic acid, also known as caproic acid . Hexanoic acid is a carboxylic acid and is used in the creation of esters for perfumes and also as a flavoring. It’s a fatty acid that occurs in various animal fats and oils . The N-hydroxypropanimidoyl group suggests the presence of a hydroxypropanimide functional group, which could potentially contribute to the reactivity of the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as aminocaproic acid derivatives have been synthesized through various methods, including reductive amination .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the thienyl (a sulfur-containing heterocycle) and the N-hydroxypropanimidoyl group. These groups could potentially contribute to the reactivity and properties of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For instance, compounds with similar structures have been used in cross-linking reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, hexanoic acid is a colorless oily liquid with an unpleasant odor, and is slightly soluble in water . The presence of the thienyl and N-hydroxypropanimidoyl groups could potentially alter these properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in a biological context, it might interact with biological macromolecules in a specific manner due to its functional groups .

Safety and Hazards

As with any chemical compound, handling “6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid” would likely require appropriate safety precautions. While specific safety data for this compound is not available, similar compounds can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the development of new materials or in biological applications, depending on its interactions with other compounds and its stability under various conditions .

properties

IUPAC Name

6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-2-11(14-17)12-9-8-10(18-12)6-4-3-5-7-13(15)16/h8-9,17H,2-7H2,1H3,(H,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKNESKLNPJRRV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(S1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC=C(S1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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